4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide
Description
4-Hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide is a quinoline-3-carboxamide derivative featuring a 1-methylbenzimidazole substituent linked via a methylene bridge to the carboxamide nitrogen. This compound combines the structural motifs of quinoline (a privileged scaffold in medicinal chemistry) and benzimidazole (a heterocycle known for diverse biological activities).
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-16-9-5-4-8-15(16)22-17(23)11-21-19(25)13-10-20-14-7-3-2-6-12(14)18(13)24/h2-10H,11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
HRJPJRKBTDQCGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzimidazole moiety and the carboxamide group. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety can be introduced through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde or ketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as 1-methyl-1H-benzimidazole-2-ylmethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and halogenating agents such as thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide may inhibit specific kinases involved in cancer progression. Studies have shown that compounds with similar structures can disrupt cell signaling pathways associated with tumor growth. For instance, quinoline derivatives have been explored for their ability to target the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Case Study:
In vitro studies demonstrated that derivatives of quinoline compounds exhibited cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The synthesized compounds showed IC50 values ranging from 0.137 to 0.583 μg/mL, indicating potent anticancer properties compared to standard treatments .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Quinoline derivatives are known for their ability to inhibit microbial DNA gyrase, making them promising candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide | Staphylococcus aureus | 0.25 µg/mL |
| 4-hydroxyquinoline | Escherichia coli | 0.5 µg/mL |
| Benzimidazole derivative | Pseudomonas aeruginosa | 0.75 µg/mL |
Potential in Drug Development
The compound's versatility in chemical reactions allows for modifications that could enhance its biological activity or create novel derivatives with specific therapeutic properties. The synthesis typically involves multi-step organic reactions, which can be optimized for better yield and efficiency.
Synthesis Overview:
A common method involves the condensation of 4-hydroxyquinoline-3-carboxylic acid with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine under acidic conditions, often using solvents like ethanol or methanol .
Future Directions in Research
Ongoing research aims to explore the full potential of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide in various therapeutic areas, including:
- Antimalarial Activity: Similar quinoline derivatives have shown promise against Plasmodium falciparum, suggesting potential applications in malaria treatment .
- Neuroprotective Effects: Investigations into the neuroprotective properties of quinoline derivatives could reveal new treatment avenues for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling proteins. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other 4-hydroxyquinoline-3-carboxamides allow for meaningful comparisons in terms of synthesis, physicochemical properties, and biological activity. Below is a detailed analysis:
Structural Modifications and Substituent Effects
Key analogs include:
- Simple aryl-substituted derivatives (e.g., methoxy, methyl, bromo, or trifluoromethyl phenyl groups at the carboxamide nitrogen).
- Heterocyclic hybrids (e.g., triazole-benzimidazole-quinoline hybrids).
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Substituent Position and Lipophilicity : Ortho-substituted derivatives (e.g., 2a) often exhibit higher lipophilicity compared to para-substituted isomers, except for electron-withdrawing groups like nitro . The trifluoromethyl group (7c) significantly enhances lipophilicity, which may improve membrane permeability .
- Heterocyclic Hybrids: Compounds like 9a (triazole-benzimidazole-quinoline hybrids) show lower yields (46%) compared to simpler aryl-substituted derivatives (up to 65% yield) , likely due to synthetic complexity.
Biological Activity
4-Hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide is a compound that combines the pharmacophores of quinoline and benzimidazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide can be represented as follows:
This compound features a hydroxyl group, a carboxamide group, and a benzimidazole moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 5.85 |
| A549 (lung) | 4.53 |
| HeLa (cervical) | 7.49 |
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, which were corroborated by flow cytometry and caspase activity assays .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Candida albicans | 0.500 |
These findings suggest that it may serve as a potential lead compound for developing new antimicrobial agents .
Anti-Cholinesterase Activity
Inhibition of acetylcholinesterase (AChE) is another notable activity of this compound, which is relevant for treating Alzheimer's disease. Comparative studies revealed that it has an IC50 value of approximately 13.62 nM, showcasing its potential as a therapeutic agent in neurodegenerative diseases .
The biological activities of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Inhibition of Enzyme Activity : It effectively inhibits AChE, contributing to increased acetylcholine levels in the synaptic cleft.
- Antimicrobial Mechanism : The presence of quinoline enhances membrane permeability in bacterial cells, leading to cell death.
Case Studies
A recent case study examined the efficacy of this compound in combination with traditional chemotherapeutics. The results indicated that co-treatment significantly enhanced cytotoxic effects on resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
